2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid
Description
2-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid is a quinoline derivative featuring a substituted pyrazole moiety at the 2-position of the quinoline ring. The pyrazole group is substituted with bromine at the 4-position and methyl groups at the 3- and 5-positions.
The compound’s synthesis likely involves coupling a brominated pyrazole-methyl intermediate to quinoline-4-carboxylic acid, analogous to methods used for related structures (e.g., Pfitzinger or Doebner reactions for quinoline core formation, followed by alkylation or amidation steps) .
Properties
IUPAC Name |
2-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2/c1-9-15(17)10(2)20(19-9)8-11-7-13(16(21)22)12-5-3-4-6-14(12)18-11/h3-7H,8H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQAXKANKIEYLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=NC3=CC=CC=C3C(=C2)C(=O)O)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid typically involves multiple steps, starting with the formation of the pyrazolyl ring followed by the introduction of the quinoline and carboxylic acid groups. Common synthetic routes include:
Condensation Reactions: : Formation of the pyrazolyl ring through the condensation of hydrazines with β-diketones or β-ketoesters.
Halogenation: : Bromination of the pyrazolyl ring to introduce the bromine atom.
Methylation: : Introduction of methyl groups at the appropriate positions on the pyrazolyl ring.
Coupling Reactions: : Formation of the quinoline ring via coupling reactions, often involving palladium-catalyzed cross-coupling reactions.
Carboxylation: : Introduction of the carboxylic acid group at the 4-position of the quinoline ring.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity and consistency. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.
Reduction: : Reduction reactions can be used to convert functional groups to simpler forms.
Substitution: : Substitution reactions can be employed to replace atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Common reagents include halogens (e.g., bromine, chlorine), alkyl halides, and nucleophiles.
Major Products Formed
Oxidation: : Products can include carboxylic acids, ketones, and alcohols.
Reduction: : Products can include alcohols, amines, and hydrocarbons.
Substitution: : Products can include various substituted pyrazoles, quinolines, and carboxylic acids.
Scientific Research Applications
2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases, such as inflammation and cancer.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key analogs and their properties are summarized in Table 1 :
Table 1. Comparison of Structural Analogs
*Calculated based on chlorine-to-bromine substitution in .
Key Observations:
Halogen Effects : Bromine’s larger atomic radius and lipophilicity compared to chlorine may enhance target binding or metabolic stability in biological systems .
Melting Points: Brominated analogs like 15c exhibit higher melting points (255–257°C) than non-halogenated derivatives, suggesting improved crystallinity .
Spectral and Crystallographic Data
- NMR/HRMS: Analogs such as 15c are characterized by $ ^1H $-NMR (δ 8.2–8.4 ppm for quinoline protons) and HRMS (m/z 484.0665 for [M+H]$^+$) .
- Crystallography : Software like SHELXL is employed for structural refinement, confirming substituent positions and crystal packing .
Biological Activity
2-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C15H14BrN3O2
- Molecular Weight : 336.20 g/mol
Research indicates that compounds similar to 2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline derivatives exhibit various biological activities through several mechanisms:
- SIRT Inhibition : Some derivatives have been shown to selectively inhibit SIRT3, a mitochondrial deacetylase implicated in cancer progression. For example, a study highlighted that certain quinoline derivatives displayed significant SIRT3 inhibitory activity with IC50 values indicating their effectiveness in reducing deacetylation activity .
- Antimicrobial Activity : The compound's structural features suggest potential antimicrobial properties. Similar compounds have demonstrated antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Escherichia coli .
Table 1: Summary of Biological Activities
Case Study 1: SIRT3 Inhibition
In a study conducted by researchers at Weifang Medical University, several quinoline derivatives were synthesized and screened for SIRT3 inhibitory activity. Among these, the compound P6 showed a significant inhibitory rate of 65.15% at a concentration of 10 µM, outperforming other tested compounds. This suggests that modifications in the phenyl group can enhance inhibitory potency .
Case Study 2: Antimicrobial Efficacy
A comparative analysis of various alkaloids revealed that compounds with similar structural motifs to 2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline exhibited a minimum inhibitory concentration (MIC) ranging from 0.0039 to 0.025 mg/mL against pathogenic strains like S. aureus and E. coli. This underscores the potential application of such compounds in developing new antimicrobial agents .
Q & A
Q. Basic
- NMR Spectroscopy : NMR identifies methyl groups on the pyrazole (δ ~2.3 ppm) and quinoline protons (δ 7.5–9.0 ppm). NMR confirms the carboxylic acid carbon (δ ~170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H] (expected m/z for CHBrNO: ~376.03).
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, providing bond lengths and angles for the pyrazole-quinoline linkage .
How do the bromo and methyl substituents on the pyrazole ring influence metal coordination behavior?
Advanced
The bromo group acts as a weak electron-withdrawing group, while methyl groups sterically hinder coordination. Experimental design considerations:
- Ligand Screening : Test coordination with transition metals (e.g., Cd, Zn) in methanol/water solutions. Monitor via UV-vis titration (e.g., shifts in λ) .
- X-ray Analysis : Compare crystal structures of free ligand vs. metal complexes. For example, cadmium complexes of analogous 2-phenylquinoline-4-carboxylic acids show bidentate binding via carboxylate and quinoline nitrogen .
Contradictions : Conflicting reports on binding modes may arise from solvent polarity. Use DFT calculations (e.g., Gaussian) to model electronic effects .
What methodologies are employed to study its fluorescent properties for sensor applications?
Q. Advanced
- Fluorescence Quenching/Enhancement : Titrate with analytes (e.g., catechols, metal ions) in DMSO/PBS mixtures. Measure emission spectra (λ = 350 nm; λ = 400–600 nm) .
- Quantum Yield Calculation : Use integrating sphere methods with reference standards (e.g., quinine sulfate).
- Mechanistic Probes : Time-resolved fluorescence to distinguish static vs. dynamic quenching. Stern-Volmer plots quantify binding constants .
How can researchers resolve discrepancies in fluorescence data across solvent systems?
Advanced
Case Study : Contradictory emission intensities in polar (water) vs. nonpolar (toluene) solvents.
Methodology :
Solvent Polarity Screening : Test in solvents with varying dielectric constants (e.g., DMSO, THF, ethanol).
Aggregation Studies : Use dynamic light scattering (DLS) to detect nanoaggregates in aqueous solutions.
Computational Modeling : TD-DFT simulations (e.g., using ORCA) predict solvent-dependent excited-state behavior .
Resolution : Reduced fluorescence in water may stem from aggregation-caused quenching (ACQ), while enhanced emission in DMSO correlates with solvated monomeric states.
What are the optimal conditions for its use in catalytic or photocatalytic studies?
Q. Advanced
- Photocatalysis : Irradiate (λ > 400 nm) in the presence of eosin Y and triethanolamine. Monitor degradation of methylene blue via UV-vis .
- Catalytic Screening : Assess Suzuki-Miyaura coupling using Pd(OAc). The bromo group may act as a directing group or leaving group, depending on base (e.g., KCO vs. CsCO) .
How does the compound’s stability under oxidative/reductive conditions impact experimental design?
Q. Advanced
- Stability Assays : Incubate in HO (3%) or NaBH (1 mM) for 24h. Monitor via TLC or HPLC.
- Degradation Pathways : The quinoline ring is resistant to oxidation, but the methylene bridge may cleave under strong acidic conditions (pH < 2) .
Design Tip : Use neutral buffers (pH 6–8) for long-term storage to prevent hydrolysis of the pyrazole-methyl bond .
What are the challenges in computational modeling of its electronic structure?
Q. Advanced
- Basis Set Selection : Use def2-TZVP for bromine (accounts for relativistic effects).
- Conformational Flexibility : The methylene linker allows rotation; perform conformational sampling (e.g., via CREST) before DFT optimization .
- TD-DFT Limitations : Overestimates charge-transfer transitions. Validate with experimental UV-vis spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
